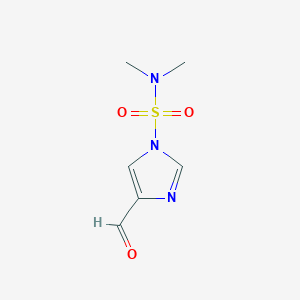
1-Boc-D-Pyroglutamic acid ethyl ester
Übersicht
Beschreibung
1-Boc-D-Pyroglutamic acid ethyl ester is a Boc-protected Pyroglutamic acid derivative . It has a molecular weight of 257.29 and its IUPAC name is 1-tert-butyl 2-ethyl (2R)-5-oxo-1,2-pyrrolidinedicarboxylate .
Synthesis Analysis
The synthesis of 1-Boc-D-Pyroglutamic acid ethyl ester involves several steps. The reaction conditions involve the use of anhydrous THF, DIBAL-H, isopropanol, and a K-Na tartrate solution . The reaction yields a yellowish oily residue, which can be further reacted without purification .Molecular Structure Analysis
The molecular formula of 1-Boc-D-Pyroglutamic acid ethyl ester is C12H19NO5 . The InChI code is 1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 .Physical And Chemical Properties Analysis
1-Boc-D-Pyroglutamic acid ethyl ester has a density of 1.2±0.1 g/cm3, a boiling point of 375.0±35.0 °C at 760 mmHg, and a melting point of 54.0 to 58.0 °C . It also has a flash point of 180.6±25.9 °C .Wissenschaftliche Forschungsanwendungen
Unfortunately, specific applications in different fields are not readily available. This is likely because the compound is used in a wide variety of contexts depending on the specific molecules it’s being used to synthesize.
Drug Synthesis
Boc-protected amino acids like “1-Boc-D-Pyroglutamic acid ethyl ester” are often used in the synthesis of peptide-based drugs. The Boc group serves to protect the amino acid during synthesis, and can be removed afterwards to yield the desired product .
Research & Development
In research settings, “1-Boc-D-Pyroglutamic acid ethyl ester” can be used to synthesize a variety of molecules for study. This could include potential new drugs, materials, or chemical probes .
Chemical Industry
In the chemical industry, compounds like “1-Boc-D-Pyroglutamic acid ethyl ester” can be used to synthesize other commercially valuable chemicals .
Biochemistry
In biochemistry, Boc-protected amino acids can be used to study protein structure and function. They can also be used to produce modified proteins with altered properties .
Material Science
In material science, “1-Boc-D-Pyroglutamic acid ethyl ester” could potentially be used in the synthesis of new materials, such as polymers with specific properties .
Agriculture
In agriculture, compounds like “1-Boc-D-Pyroglutamic acid ethyl ester” could potentially be used in the synthesis of new pesticides or fertilizers .
Wirkmechanismus
Target of Action
1-Boc-D-Pyroglutamic acid ethyl ester is a Boc-protected Pyroglutamic acid derivative
Mode of Action
It is known that this compound is a boc-protected pyroglutamic acid derivative . This suggests that it may be used in the synthesis of other compounds or agents, possibly through deprotection of the Boc group.
Pharmacokinetics
Its molecular weight of 25728 suggests that it may have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
As a Boc-protected Pyroglutamic acid derivative, it may be used in the synthesis of other compounds or agents .
Action Environment
It is recommended to store the compound at -20°c for long-term storage .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R)-5-oxopyrrolidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-5-17-10(15)8-6-7-9(14)13(8)11(16)18-12(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWWGFSJHCFVOW-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(=O)N1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60356252 | |
| Record name | 1-Boc-D-Pyroglutamic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-D-Pyroglutamic acid ethyl ester | |
CAS RN |
144978-35-8 | |
| Record name | 1-Boc-D-Pyroglutamic acid ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60356252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)





